(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate
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Overview
Description
(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiadiazole ring, a nitro group, and a tetrahydrofuran moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the nitro group, and the attachment of the tetrahydrofuran moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and as a building block in organic synthesis.
p-Hydroxyphenylethanol: A derivative of phenylethanol with an additional hydroxyl group, known for its antioxidant properties.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness
(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiadiazole ring, nitro group, and tetrahydrofuran moiety sets it apart from other similar compounds and contributes to its diverse range of applications.
Biological Activity
The compound (S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes relevant to various diseases. This article provides an overview of its biological activity, including structure-activity relationships (SAR), enzyme inhibition assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a thiadiazole ring which is known for its diverse biological activities. The presence of a carbamate group enhances its interaction with biological targets. The specific configuration and functional groups contribute to its inhibitory properties.
Research indicates that thiadiazole carbamates, including this compound, exhibit potent inhibition of lysosomal acid lipase (LAL), which is implicated in Niemann-Pick type C (NPC) disease—a lysosomal storage disorder characterized by lipid accumulation. The compound operates primarily through competitive inhibition, as demonstrated by enzyme kinetics studies using the Lineweaver-Burk method.
Inhibition Studies
In vitro studies have shown that the compound effectively inhibits LAL with an IC50 value in the mid-nanomolar range. This level of potency is comparable to established inhibitors like orlistat but with greater selectivity towards LAL over other lipases such as pancreatic lipase. The selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Table 1: Inhibition Potency of Thiadiazole Carbamates
Compound Name | IC50 (nM) | Selectivity Ratio (LAL/FAAH) |
---|---|---|
Compound 13 | 70 | 230 |
Compound 14 | 150 | 200 |
Compound 15 | 500 | 180 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiadiazole ring and the carbamate moiety significantly influence biological activity. For instance, variations in substituents at the C(3) and C(4) positions of the thiadiazole ring were systematically tested to identify optimal configurations for LAL inhibition.
Key Findings:
- The carbamate group is essential for inhibitory activity.
- Substituents that enhance lipophilicity tend to improve enzyme binding affinity.
- Certain configurations lead to increased selectivity against off-target enzymes.
Toxicity and Safety Profile
Cell viability assays conducted at concentrations up to 10 μM indicated no significant toxicity associated with the compound. This safety profile suggests that it may be a viable candidate for further development as a therapeutic agent.
Case Studies and Applications
- Niemann-Pick Disease Treatment : Given its mechanism of action as a LAL inhibitor, this compound shows promise in treating NPC disease by reducing cholesterol accumulation in lysosomes.
- Anti-inflammatory Potential : Other studies on related thiadiazole derivatives have indicated potential anti-inflammatory effects, suggesting broader therapeutic applications.
Properties
Molecular Formula |
C18H23N5O5S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl N-[5-[3-nitro-4-[[(2S)-oxolan-2-yl]methylamino]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C18H23N5O5S/c1-18(2,3)28-17(24)20-16-22-21-15(29-16)11-6-7-13(14(9-11)23(25)26)19-10-12-5-4-8-27-12/h6-7,9,12,19H,4-5,8,10H2,1-3H3,(H,20,22,24)/t12-/m0/s1 |
InChI Key |
PIDBZMPNJYADKH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NC[C@@H]3CCCO3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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